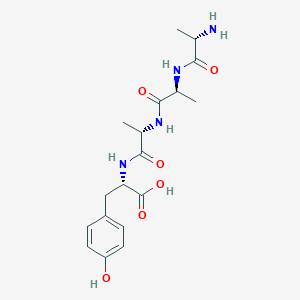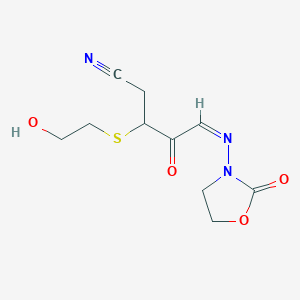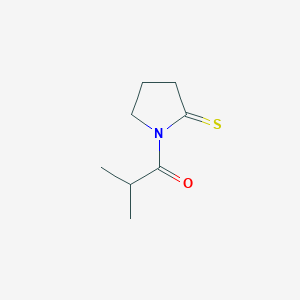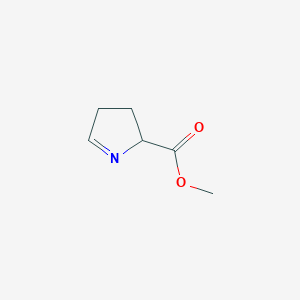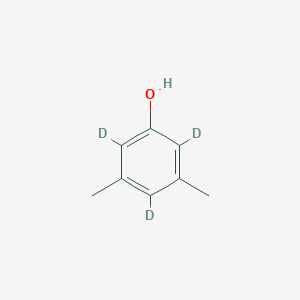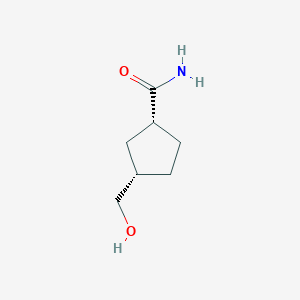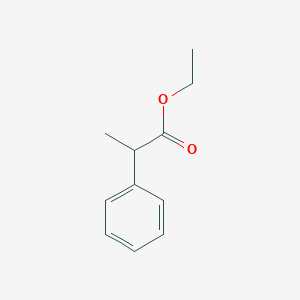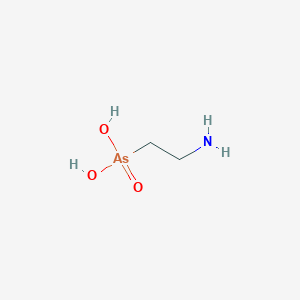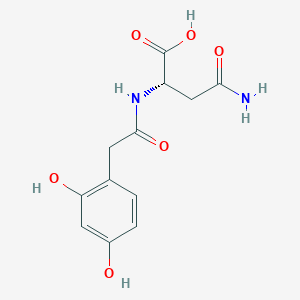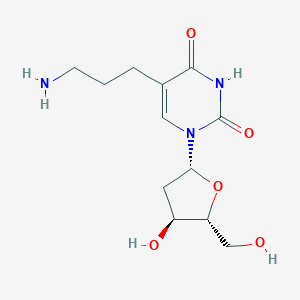![molecular formula C7H7N3O B055483 7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 115012-14-1](/img/structure/B55483.png)
7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
IWR-1 can be synthesized through a series of chemical reactions involving the formation of a hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl structure. The synthetic route typically involves the reaction of quinoline derivatives with benzamide under specific conditions to form the desired compound . The solubility of IWR-1 in dimethyl sulfoxide (DMSO) is greater than 20.5 mg/mL, and it can be stored below -20°C for several months .
Industrial Production Methods
Industrial production of IWR-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batches and purified using techniques such as liquid chromatography to achieve a purity of greater than 98% .
Chemical Reactions Analysis
Types of Reactions
IWR-1 undergoes various chemical reactions, including:
Oxidation: IWR-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: IWR-1 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of IWR-1 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
IWR-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt signaling pathway and its role in cell development and disease processes.
Biology: Employed in research on cell signaling, protein degradation, and the regulation of cell development.
Mechanism of Action
IWR-1 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It stabilizes the Axin-scaffolded destruction complex, promoting the phosphorylation and degradation of β-catenin . This inhibition leads to the suppression of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment . The molecular targets of IWR-1 include Axin and other components of the β-catenin destruction complex .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of IWR-1
IWR-1 is unique in its ability to interact with Axin and stabilize the destruction complex, leading to the inhibition of the Wnt/β-catenin signaling pathway. This specific interaction makes it a valuable tool for studying the regulation of cell development and disease processes .
Properties
IUPAC Name |
7-amino-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-5-4(7(11)10-6)2-1-3-9-5/h1-3,6H,8H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKGDCCAIEUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(NC2=O)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

